N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide
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Overview
Description
N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a quinoxaline moiety, which is known for its versatile pharmacological properties, and a piperidine ring, which is a common structural motif in many pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide typically involves the reaction of quinoxaline derivatives with piperidine carboxamide under specific conditions. One common method includes the nucleophilic substitution reaction where a quinoxaline derivative reacts with a piperidine derivative in the presence of a suitable base and solvent .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline moiety to its corresponding dihydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quinoxaline moiety can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents such as dimethyl sulfoxide or acetonitrile.
Major Products: The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Olaquindox: An antibiotic that also contains a quinoxaline moiety.
Echinomycin: A quinoxaline-containing antibiotic with anti-cancer properties.
Atinoleutin: Another quinoxaline derivative with potential therapeutic applications.
Uniqueness: N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is unique due to its specific combination of a quinoxaline moiety and a piperidine ring. This combination imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-4-quinoxalin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-21(23-14-16-6-2-1-3-7-16)25-12-10-17(11-13-25)27-20-15-22-18-8-4-5-9-19(18)24-20/h1-9,15,17H,10-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBLFVJZQPHQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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